![molecular formula C14H21NO3 B2780387 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)pivalamide CAS No. 1396674-15-9](/img/structure/B2780387.png)
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)pivalamide
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Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pivalamides and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .
Anti-ulcer Activity
Furan has been found to have anti-ulcer properties .
Diuretic Activity
Furan derivatives have been used as diuretics .
Muscle Relaxant
Furan derivatives have been used as muscle relaxants .
Anti-protozoal Activity
Furan-containing compounds have shown anti-protozoal activity .
Anti-inflammatory, Analgesic, Antidepressant, Anti-anxiolytic, Anti-parkinsonian, Anti-glaucoma, Antihypertensive, Anti-aging and Anticancer Activities
Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Optimization of Solubility and Bioavailability Parameters of Proposed Poorly Soluble Lead Molecules
The presence of the ether oxygen in furan adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)12(16)15-9-14(17,10-6-7-10)11-5-4-8-18-11/h4-5,8,10,17H,6-7,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJEGDLILOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)pivalamide |
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